molecular formula C9H16O4 B13735833 Trimethyladipic acid CAS No. 28472-18-6

Trimethyladipic acid

Cat. No.: B13735833
CAS No.: 28472-18-6
M. Wt: 188.22 g/mol
InChI Key: GBURUDXSBYGPBL-UHFFFAOYSA-N
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Description

Trimethyladipic acid, also known as 2,2,4-trimethylhexanedioic acid, is an organic compound with the molecular formula C9H16O4. It is a white crystalline solid that is soluble in alcohol and ether solvents. This compound is characterized by the presence of three methyl groups and two carboxyl groups, making it a dicarboxylic acid. This compound is primarily used as an intermediate in the production of polyester resins, coatings, and plastic additives .

Preparation Methods

Trimethyladipic acid can be synthesized through various methods. One common method involves the oxidation of 1,2,3,4-butanetetrol in the presence of oxygen and a suitable catalyst . Another method involves the thermal treatment of trimethyladipic anhydride to obtain this compound with a yield of over 90% . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Trimethyladipic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Trimethyladipic acid has several scientific research applications:

    Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of trimethyladipic acid involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can participate in esterification reactions to form esters, which are important intermediates in the synthesis of polyesters. Its molecular structure allows it to interact with different enzymes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Trimethyladipic acid can be compared with other similar compounds such as:

    Adipic acid: A common dicarboxylic acid used in the production of nylon.

    Pimelic acid: Another dicarboxylic acid with a similar structure but different properties.

    Suberic acid: A dicarboxylic acid with a longer carbon chain.

This compound is unique due to the presence of three methyl groups, which confer higher thermal and solvent stability compared to its analogs .

Properties

CAS No.

28472-18-6

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2,2,3-trimethylhexanedioic acid

InChI

InChI=1S/C9H16O4/c1-6(4-5-7(10)11)9(2,3)8(12)13/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

GBURUDXSBYGPBL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)C(C)(C)C(=O)O

Origin of Product

United States

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